molecular formula C13H13N3O3S B2813114 N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide CAS No. 710945-70-3

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide

Cat. No.: B2813114
CAS No.: 710945-70-3
M. Wt: 291.33
InChI Key: IVYRUNDEZKXYTG-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide typically involves multiple steps, starting with the preparation of the indole and oxazole precursors. One common method involves the reaction of 1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-amine in the presence of a base such as triethylamine to form the desired compound. The reaction conditions usually involve refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The indole ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide is unique due to its combination of an indole ring, oxazole ring, and sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-13(9(2)19-15-8)20(17,18)16-11-3-4-12-10(7-11)5-6-14-12/h3-7,14,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYRUNDEZKXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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